molecular formula C10H10N2O4 B11710487 methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate

methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate

Katalognummer: B11710487
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: WQVZSNJAOOYOPF-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE is a chemical compound with a complex structure that has garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE typically involves the reaction of methyl 4-aminobenzoate with (2E)-2-(N-hydroxyimino)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The N-hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H10N2O4

Molekulargewicht

222.20 g/mol

IUPAC-Name

methyl 4-[[(2E)-2-hydroxyiminoacetyl]amino]benzoate

InChI

InChI=1S/C10H10N2O4/c1-16-10(14)7-2-4-8(5-3-7)12-9(13)6-11-15/h2-6,15H,1H3,(H,12,13)/b11-6+

InChI-Schlüssel

WQVZSNJAOOYOPF-IZZDOVSWSA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=N/O

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.